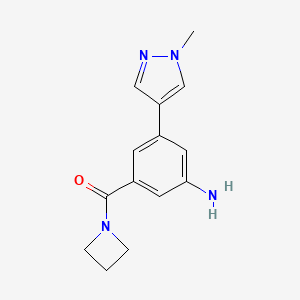
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 2-(2-bromo-6-nitrophenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-6-nitrophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.
Biology
This compound can be used in the development of biologically active molecules. The presence of the nitro and bromo groups can be exploited for the synthesis of potential pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of new drug candidates. Its functional groups can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate depends on its application. In chemical reactions, the functional groups (bromo, nitro, and carbamate) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further reactions. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-chloro-6-nitrophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-nitrophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-6-aminophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of a bromo and nitro group on the phenoxy ring, along with the tert-butyl carbamate moiety, provides distinct reactivity patterns and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17BrN2O5 |
|---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromo-6-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(17)15-7-8-20-11-9(14)5-4-6-10(11)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
PKWBKXMBLZZLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)

![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)

![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)


